molecular formula C13H16INO2Zn B6294845 1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF CAS No. 858670-79-8

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF

Cat. No.: B6294845
CAS No.: 858670-79-8
M. Wt: 410.6 g/mol
InChI Key: SRTSBHJYZBRMHZ-UHFFFAOYSA-M
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Description

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in tetrahydrofuran, is a specialized organozinc reagent used in organic synthesis. This compound is known for its versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide can be synthesized through the reaction of 1-benzyloxycarbonylpiperidine with zinc iodide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:

    Preparation of 1-benzyloxycarbonylpiperidine: This intermediate is synthesized by reacting piperidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the organozinc reagent: The 1-benzyloxycarbonylpiperidine is then reacted with zinc iodide in tetrahydrofuran under an inert atmosphere to form 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.

Industrial Production Methods

In an industrial setting, the production of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide undergoes various types of reactions, including:

    Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.

    Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium catalysts: Palladium-based catalysts are often used in coupling reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.

    Solvents: Tetrahydrofuran is the preferred solvent for these reactions due to its ability to stabilize the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide has a wide range of applications in scientific research, including:

    Organic synthesis: It is used to construct complex organic molecules, particularly in the synthesis of pharmaceuticals and natural products.

    Medicinal chemistry: Researchers use this compound to develop new drugs and therapeutic agents.

    Material science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic substrate, facilitating the transfer of the piperidinyl group to the substrate. This process forms a new carbon-carbon bond, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyloxycarbonylpiperidin-4-ylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    1-Benzyloxycarbonylpiperidin-4-ylboronic acid: A boron-based reagent used in cross-coupling reactions.

Uniqueness

1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its use of zinc as the central metal atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic reagents.

Properties

IUPAC Name

benzyl piperidin-4-ide-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO2.HI.Zn/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12;;/h1-4,7-8H,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTSBHJYZBRMHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[CH-]1)C(=O)OCC2=CC=CC=C2.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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